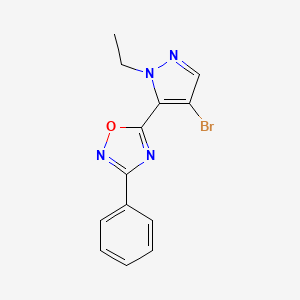![molecular formula C10H8F2N4O2S B10946208 N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)thiophene-2-carboximidamide](/img/structure/B10946208.png)
N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)thiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic compound with a complex structure that includes a thiophene ring, a pyrazole ring, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as thiophene-2-carboxylic acid.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester.
Coupling of the Thiophene and Pyrazole Rings: The thiophene and pyrazole rings are coupled using a condensation reaction, often facilitated by a base such as sodium hydride.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents.
Medicine
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial strains.
Anti-inflammatory Activity: The compound may exhibit anti-inflammatory properties, making it a candidate for the development of anti-inflammatory drugs.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(CHLOROMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE
- (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(BROMOMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE
- (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
The presence of the difluoromethyl group in (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE imparts unique electronic properties to the compound, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate. Additionally, the combination of the thiophene and pyrazole rings provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C10H8F2N4O2S |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 1-(difluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H8F2N4O2S/c11-10(12)16-4-3-6(14-16)9(17)18-15-8(13)7-2-1-5-19-7/h1-5,10H,(H2,13,15) |
InChI Key |
PXYBXRNQICMPLI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/OC(=O)C2=NN(C=C2)C(F)F)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NOC(=O)C2=NN(C=C2)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-carbamoylphenyl)-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B10946131.png)
![{1-[(2-methylphenoxy)methyl]-1H-pyrazol-3-yl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10946134.png)
![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10946136.png)
![2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10946138.png)
![N-(4-carbamoylphenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946139.png)
![N,N-dimethyl-5-[(3-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10946143.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10946149.png)
![2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946156.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946165.png)
![4-{[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10946168.png)
![2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B10946175.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10946179.png)
![N'-(Adamantan-2-ylidene)-5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10946201.png)

